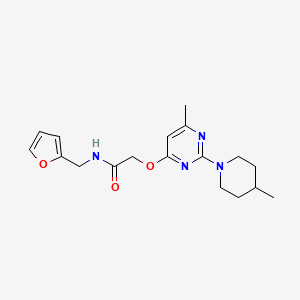

N-(furan-2-ylmethyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide

描述

属性

IUPAC Name |

N-(furan-2-ylmethyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-13-5-7-22(8-6-13)18-20-14(2)10-17(21-18)25-12-16(23)19-11-15-4-3-9-24-15/h3-4,9-10,13H,5-8,11-12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNMQNHUHWTJCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(furan-2-ylmethyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure can be broken down as follows:

- Molecular Formula : CHNO

- Molecular Weight : 368.5 g/mol

- CAS Number : 1226449-83-7

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 368.5 g/mol |

| CAS Number | 1226449-83-7 |

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

-

Antitumor Activity :

- A study conducted on the effects of this compound on glioma cells revealed significant cytotoxic effects. The compound inhibited cell proliferation and induced cell death through mechanisms involving the activation of apoptotic pathways.

Cell Line IC50 (µM) Mechanism of Action Glioma Cells 10 Apoptosis induction Breast Cancer 15 Cell cycle arrest and apoptosis -

Anti-inflammatory Studies :

- In models of acute inflammation, the compound exhibited a reduction in pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases.

-

Antimicrobial Testing :

- The compound was evaluated against several bacterial strains, demonstrating notable activity against resistant strains of Staphylococcus aureus.

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparison with other known compounds was conducted.

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| N-(furan...) | Anticancer | 10 |

| Compound X | Anticancer | 12 |

| Compound Y | Anti-inflammatory | 20 |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Substitution reactions : Introducing the 4-methylpiperidine group to the pyrimidine ring under basic conditions (e.g., using K₂CO₃ in DMF) .

- Amide coupling : Reacting furan-2-ylmethylamine with the activated pyrimidinyloxy-acetic acid intermediate using coupling agents like EDCI/HOBt .

- Key parameters : Solvent choice (e.g., dichloromethane or DMF), temperature control (60–80°C), and catalyst optimization to minimize side products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the pyrimidine ring protons appear as distinct singlets at δ 6.8–7.2 ppm .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 388.18) .

Q. What solvents and catalysts are suitable for its synthesis?

- Methodology :

- Solvents : Polar aprotic solvents (DMF, DMSO) for substitution reactions; dichloromethane for amide coupling .

- Catalysts : Pd catalysts for cross-coupling reactions (if applicable) or Lewis acids (e.g., ZnCl₂) for ring closure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Methodology :

- Design of Experiments (DoE) : Vary temperature, solvent ratios, and catalyst loading to identify optimal conditions. For example, increasing reaction time beyond 24 hours may reduce byproducts in amide coupling .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures .

Q. How to resolve discrepancies in spectral data during structural characterization?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the furan and pyrimidine moieties .

- X-ray crystallography : Confirm absolute configuration if single crystals are obtainable (e.g., comparing with structurally similar compounds in ).

- Dynamic NMR studies : Investigate tautomerism in the pyrimidinone ring, which may cause unexpected splitting .

Q. What strategies mitigate impurity formation during synthesis?

- Methodology :

- Byproduct analysis : Use LC-MS to identify common impurities (e.g., unreacted intermediates or dehalogenated products) .

- Protecting groups : Temporarily block reactive sites (e.g., Boc protection for amines) during substitution steps .

- Flow chemistry : Continuous processing to reduce exposure to harsh conditions that degrade intermediates .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodology :

- Substituent variation : Modify the 4-methylpiperidine group (e.g., replacing with morpholine) or furan ring (e.g., thiophene analogs) to assess bioactivity .

- In silico modeling : Docking studies (AutoDock Vina) to predict binding affinity with targets like kinase enzymes .

- In vitro assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus), or anti-inflammatory effects (COX-2 inhibition) .

Q. How to assess the compound’s physicochemical stability under varying conditions?

- Methodology :

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- Kinetic analysis : Monitor degradation rates using HPLC and calculate shelf-life via Arrhenius equations .

- Solid-state stability : Powder X-ray diffraction (PXRD) to detect polymorphic transitions during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。